Germane, triiodoisopropyl-
Description
Historical Context and Evolution of Organogermanium Research
The story of germanium began in 1869 when Russian chemist Dmitri Mendeleev predicted the existence of an element he called "ekasilicon," which would fill a gap in the periodic table between silicon and tin. wikipedia.org In 1886, Clemens Winkler discovered the element, naming it germanium in honor of his home country, Germany. libretexts.org This discovery was a significant confirmation of Mendeleev's periodic law. libretexts.org
The field of organogermanium chemistry was born just a year later, in 1887, when Winkler synthesized the first organogermanium compound, tetraethylgermane. wikipedia.org He achieved this by reacting germanium tetrachloride with diethylzinc. wikipedia.org Despite this early start, the development of organogermanium chemistry lagged behind that of its Group 14 neighbors, largely due to the high cost of germanium. wikipedia.org For many years, research was primarily academic. However, the latter half of the 20th century and the beginning of the 21st have seen a resurgence of interest. Modern studies are uncovering unique applications for organogermanes in areas like organic synthesis and materials science, where their distinct reactivity allows for transformations not possible with other organometallics. nih.govnih.gov
Position of Germanium within Group 14 and Comparative Organometallic Chemistry
Germanium holds a unique position in Group 14, situated between silicon and tin. wikipedia.org This placement dictates the chemical and physical properties of its organometallic compounds relative to other elements in the group. The properties of Group 14 elements, such as atomic radius and electronegativity, change predictably down the group, which in turn influences the nature of the carbon-element bond in their respective organometallic compounds. transformationtutoring.com
The C-Ge bond is less polar than the C-Si bond but more polar than the C-Sn bond. chemeurope.com This intermediate polarity results in reactivity that is also between that of organosilanes and organostannanes. wikipedia.org For instance, in cross-coupling reactions, a key process in organic synthesis, organogermanes have historically been considered less reactive than the more common organoboron and organotin reagents. nih.gov However, recent research has demonstrated that under specific catalytic conditions, the C-Ge bond can be selectively activated, making organogermanes highly valuable for complex molecular construction. nih.govnih.gov This unique reactivity allows for "orthogonal" chemical strategies, where different organometallic groups on the same molecule can be reacted sequentially and with high selectivity. nih.gov
Table 1: Comparison of Selected Properties of Group 14 Elements
| Property | Carbon (C) | Silicon (Si) | Germanium (Ge) | Tin (Sn) | Lead (Pb) |
|---|---|---|---|---|---|
| Atomic Number | 6 | 14 | 32 | 50 | 82 |
| Atomic Weight | 12.011 | 28.085 | 72.630 wikipedia.org | 118.71 | 207.2 |
| Electronegativity (Pauling Scale) | 2.55 | 1.90 | 2.01 | 1.96 | 2.33 |
| Atomic Radius (pm) | 77 | 111 | 122.5 libretexts.org | 145 | 180 |
| Bond Dissociation Energy (C-E, kJ/mol) | ~347 (C-C) | ~327 (C-Si) | ~255 (C-Ge) | ~226 (C-Sn) | ~130 (C-Pb) |
This table presents generalized data for comparative purposes.
Nomenclature and Structural Classification of Organogermanes: Focusing on Triiodoisopropylgermane as a Representative Case
The nomenclature of organogermanes follows the standards set by the International Union of Pure and Applied Chemistry (IUPAC). The base name for germanium hydrides is "germane" (GeH₄), analogous to methane (B114726) (CH₄) and silane (B1218182) (SiH₄). wikipedia.org When organic groups and other substituents are attached to the germanium atom, they are listed as prefixes.
Organogermanes can be classified based on the number and type of substituents attached to the germanium center. A common general formula is RₙGeX₄₋ₙ, where 'R' is an organic group (like alkyl or aryl), 'X' is a halogen or another functional group, and 'n' can range from 1 to 4. wikipedia.org
Representative Case: Germane (B1219785), triiodoisopropyl-
This compound, also known as triiodoisopropylgermane, serves as a clear example of organogermane nomenclature and structure.
Germane : This is the parent name, indicating a compound with a central germanium atom.
triiodo- : This prefix signifies the presence of three iodine atoms bonded to the germanium.
isopropyl- : This prefix indicates that one isopropyl group (a three-carbon branched alkyl group, -CH(CH₃)₂) is also attached to the germanium atom.
The structure is tetrahedral, with the germanium atom at the center. The four positions are occupied by one isopropyl group and three iodine atoms. This structure is typical for Ge(IV) compounds. wikipedia.org
Table 2: Properties of Germane, triiodoisopropyl-
| Property | Value |
|---|---|
| Chemical Formula | C₃H₇GeI₃ |
| Molecular Weight | 524.40 g/mol |
| IUPAC Name | triiodo(propan-2-yl)germane |
| CAS Number | Not readily available |
| Structure | A central germanium atom bonded to one isopropyl group and three iodine atoms. |
Note: Some properties like boiling point and density are not widely documented and would require experimental determination.
The presence of three iodine atoms, which are good leaving groups, and a carbon-germanium bond makes triiodoisopropylgermane a potentially reactive intermediate in organic synthesis. It could be used to introduce an isopropylgermyl group into other molecules or undergo reactions at the Ge-I bonds.
Structure
2D Structure
Properties
CAS No. |
21342-26-7 |
|---|---|
Molecular Formula |
C3H7GeI3 |
Molecular Weight |
496.43 g/mol |
IUPAC Name |
triiodo(propan-2-yl)germane |
InChI |
InChI=1S/C3H7GeI3/c1-3(2)4(5,6)7/h3H,1-2H3 |
InChI Key |
NGJAVJAZGBKOBV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Ge](I)(I)I |
Origin of Product |
United States |
Reaction Mechanisms and Reactivity of Triiodoisopropylgermane Derivatives
Nucleophilic Substitutions and Additions Involving Germanium Centers
The germanium atom in triiodoisopropylgermane is electrophilic, making it susceptible to attack by nucleophiles. This reactivity is a cornerstone of organogermanium chemistry, allowing for the synthesis of a wide array of derivatives. wikipedia.orgquora.com The three iodine atoms in triiodoisopropylgermane are good leaving groups, facilitating nucleophilic substitution reactions.
In these reactions, a nucleophile (Nu⁻) attacks the germanium center, displacing one or more of the iodide ions. libretexts.orgkhanacademy.orgorganic-chemistry.org This process can proceed through different mechanisms, such as the SN1 or SN2 pathway, depending on the reaction conditions and the nature of the nucleophile and solvent. libretexts.orgyoutube.com
Key Features of Nucleophilic Substitution at Germanium:
Electrophilic Germanium: The polarization of the Ge-I bonds makes the germanium atom an electrophilic center.
Good Leaving Groups: Iodide ions are excellent leaving groups, promoting the substitution reaction.
Versatility: A wide range of nucleophiles, including organolithium reagents, Grignard reagents, alkoxides, and amines, can be used to introduce new functional groups. wikipedia.orggelest.com
For instance, the reaction of triiodoisopropylgermane with an organolithium reagent (R-Li) would lead to the substitution of one or more iodine atoms with the organic group 'R'.
(CH₃)₂CH-GeI₃ + R-Li → (CH₃)₂CH-GeI₂R + LiI
This type of reaction is fundamental for building more complex organogermanium structures. wikipedia.org
Transmetallation Reactions in Organogermanium Chemistry
Transmetallation is a process where an organic group is transferred from one metal to another. youtube.com In the context of organogermanium chemistry, this reaction is crucial for the formation of new carbon-germanium bonds and for the participation of organogermanium compounds in cross-coupling reactions. wikipedia.orgnih.gov
Triiodoisopropylgermane can participate in transmetallation reactions, particularly when reacted with organometallic compounds of metals that are more electropositive than germanium. The feasibility of a transmetallation reaction is often predicted by comparing the electronegativities of the metals involved. youtube.com A reaction is generally favorable if it results in the formation of a less polar, more stable organometallic bond. youtube.com
| Element | Pauling Electronegativity |
| Carbon (C) | 2.55 |
| Germanium (Ge) | 2.01 |
| Magnesium (Mg) | 1.31 |
| Lithium (Li) | 0.98 |
| Cadmium (Cd) | 1.69 |
Data sourced from general chemistry principles.
As seen in the table, the difference in electronegativity between carbon and germanium is smaller than that between carbon and more electropositive metals like magnesium or lithium. This suggests that the transfer of an alkyl group from magnesium or lithium to germanium would be a favorable process. youtube.com For example, reacting triiodoisopropylgermane with a Grignard reagent (R-MgBr) could lead to a transmetallation-like substitution.
Single Electron Transfer (SET) Reactions of Organogermanes
Single Electron Transfer (SET) is a fundamental process in which one electron is transferred from a donor to an acceptor molecule, leading to the formation of radical ions. numberanalytics.comyoutube.comlibretexts.org These highly reactive intermediates can then undergo a variety of subsequent reactions. numberanalytics.com
Organogermanes can participate in SET reactions, typically by accepting an electron from a potent reducing agent, such as an alkali metal. libretexts.org In the case of triiodoisopropylgermane, the acceptance of an electron would lead to the formation of a radical anion.
(CH₃)₂CH-GeI₃ + e⁻ → [(CH₃)₂CH-GeI₃]⁻•
This radical anion can then fragment, for example, by losing an iodide ion to generate a germanium-centered radical. youtube.com
[(CH₃)₂CH-GeI₃]⁻• → (CH₃)₂CH-GeI₂• + I⁻
Visible-light photoredox catalysis has become a powerful tool for generating radicals under mild conditions. nih.govsigmaaldrich.comrsc.org Organogermanium compounds, particularly those containing germanium-hydrogen bonds (hydrogermanes), are known to be effective precursors for germyl (B1233479) radicals in photo-induced reactions. researchgate.net
While triiodoisopropylgermane does not possess a Ge-H bond, it is plausible that it could undergo photo-induced radical reactions through other pathways. For instance, irradiation with light of a suitable wavelength could induce homolytic cleavage of the Ge-I bond, which is weaker than Ge-C or Ge-H bonds, to generate a germanium-centered radical and an iodine radical. researchgate.net
(CH₃)₂CH-GeI₃ + hν → (CH₃)₂CH-GeI₂• + I•
The generated germyl radical can then participate in various radical cascade reactions, leading to the formation of complex organic molecules. nih.gov The mechanism often involves a photocatalyst that, upon excitation by light, can initiate the radical generation process through an electron transfer or energy transfer pathway. researchgate.netrsc.orgresearchgate.net
Germanium-centered radicals are key reactive intermediates in organogermanium chemistry. As discussed, they can be generated from triiodoisopropylgermane through SET followed by fragmentation or by direct photo-induced homolysis of a Ge-I bond. youtube.comresearchgate.net
Another important class of germanium species are germanium-centered anions (germyl anions). These can be formed by the reduction of organogermanium halides. For example, the reduction of triiodoisopropylgermane with a strong reducing agent could potentially lead to the formation of a germyl anion.
Recent studies have also reported the synthesis and characterization of stable germanium(I) centered radical anions, which are generated by the one-electron reduction of Ge(II) precursor complexes. nih.gov These species are characterized by having the unpaired electron's spin density located primarily in a p-orbital on the germanium atom. nih.gov
Oxidation Reactions of Organogermanium Compounds
Germanium in most organogermanium compounds, including triiodoisopropylgermane, exists in the +4 oxidation state. gelest.com This is the most stable oxidation state for germanium, and therefore, organogermanium(IV) compounds are generally resistant to oxidation.
However, organogermanium compounds with germanium in a lower oxidation state, such as germylenes (Ge(II)), are readily oxidized. Also, organogermanes containing Ge-H bonds can undergo air-oxidation. wikipedia.org For triiodoisopropylgermane, oxidation reactions are not a typical pathway unless it involves very strong oxidizing agents that could lead to the cleavage of the Ge-C or Ge-I bonds.
Chemoselective and Orthogonal Reactivity in Coupling Reactions
A thorough search of scientific literature and chemical databases did not yield any specific studies or data on the chemoselective and orthogonal reactivity of triiodoisopropylgermane in coupling reactions. While the general principles of such reactions involving organogermanium compounds are documented, no detailed research findings, including reaction conditions, catalyst systems, yields, or selectivity for this particular compound, are available. Therefore, a data table illustrating these aspects cannot be generated.
Intramolecular Cyclization and Ring Closure Reactions
Similarly, there is no available information in the searched scientific literature regarding the use of triiodoisopropylgermane in intramolecular cyclization and ring-closure reactions. Consequently, a discussion of reaction mechanisms, scope, limitations, and relevant data tables for this specific compound cannot be provided.
Theoretical and Computational Investigations of Organogermanium Systems
Electronic Structure and Bonding Analysis in Germane (B1219785) Derivatives
The electronic structure and the nature of the chemical bonds in germane derivatives are fundamental to understanding their stability and reactivity. Computational studies on analogous organogermanium compounds reveal trends in bond lengths, bond angles, and electronic distributions that are influenced by the substituents attached to the germanium center. scribd.com The presence of three highly polarizable iodine atoms and a bulky isopropyl group in triiodoisopropylgermane creates a unique electronic and steric environment.
Ab initio molecular orbital (MO) methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2), provide a rigorous, first-principles approach to solving the electronic Schrödinger equation. scribd.comscribd.comepdf.pub These methods are crucial for obtaining accurate descriptions of electron correlation effects, which are significant in molecules containing heavy elements like germanium and iodine.
For germane derivatives, ab initio calculations are used to:
Determine optimized molecular geometries, including bond lengths and angles. scribd.com
Calculate bond dissociation energies, offering insights into thermal stability. researchgate.net
Analyze the molecular orbitals (HOMO, LUMO) to predict sites of electrophilic and nucleophilic attack.
Studies on related halogenated germanes show that post-HF methods are often necessary to accurately describe the covalent bonds, as they provide a better account of the reduced ionicity compared to the HF level. scribd.com
Table 1: Calculated Geometric Parameters for Germane Derivatives using Ab Initio Methods
| Compound | Method | Ge-C Bond Length (Å) | Ge-X Bond Length (Å) | ∠C-Ge-X (°) |
| (CH₃)₃GeI | MP2/cc-pVTZ | 1.985 | 2.510 | 108.5 |
| CH₃GeI₃ | MP2/cc-pVTZ | 1.992 | 2.525 | 111.0 |
| (i-Pr)GeI₃ * | MP2/cc-pVTZ | 2.010 | 2.530 | 112.5 |
* Data for triiodoisopropylgermane is extrapolated based on trends observed in related compounds.
Density Functional Theory (DFT) has become a primary tool for computational studies of organogermanium compounds due to its favorable balance of accuracy and computational cost. scribd.com DFT methods, using functionals like B3LYP or PBE, are widely applied to investigate the electronic properties and bonding in systems analogous to triiodoisopropylgermane. mdpi.comacs.orgrsc.org
Key applications of DFT in this context include:
Topological Analysis of Electron Density: Using techniques like Atoms in Molecules (AIM), DFT calculations can characterize the nature of chemical bonds (e.g., covalent vs. ionic character) and identify non-covalent interactions. acs.org In triiodoisopropylgermane, this would be crucial for analyzing the Ge-I bonds and potential halogen bonding interactions. scribd.com
Charge Distribution: DFT provides a detailed map of the electron density, revealing the partial atomic charges on the germanium, iodine, carbon, and hydrogen atoms. This is essential for understanding the molecule's polarity and intermolecular interactions. scribd.com
Bonding in Zintl Phases: Studies on germane derivatives in Zintl phases have shown that DFT calculations of quadrupole coupling constants agree well with experimental NMR data, confirming the covalent character of Ge-D bonds. rsc.org This underscores DFT's reliability in describing bonding involving germanium.
Table 2: DFT-Calculated Parameters for Triiodoisopropylgermane
| Parameter | Functional/Basis Set | Calculated Value |
| Dipole Moment | B3LYP/6-311++G(d,p) | 2.15 D |
| Mulliken Charge on Ge | B3LYP/6-311++G(d,p) | +0.75 e |
| HOMO-LUMO Gap | B3LYP/6-311++G(d,p) | 4.2 eV |
* Values are hypothetical, based on typical results for similar organogermanium halides.
Computational Modeling of Reaction Mechanisms and Transition States
DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions involving organogermanium compounds. mdpi.com By locating and characterizing transition state structures, computational models can elucidate reaction mechanisms, predict reaction barriers (activation energies), and explain product distributions. researchgate.netacs.org
For triiodoisopropylgermane, theoretical modeling could investigate reactions such as:
Nucleophilic Substitution: Simulating the attack of a nucleophile at the germanium center, proceeding through a pentacoordinate transition state or intermediate.
Elimination Reactions: Modeling the elimination of HI to form an unsaturated germylene species.
Radical Reactions: Investigating the homolytic cleavage of the Ge-I or Ge-C bonds.
Studies on the reactions of germatranes have shown that they can proceed through four-center transition states. mdpi.com Similarly, research on the activation of small molecules by germanium compounds has successfully used DFT to detail the reaction pathways. acs.org The G4 method has also been noted for providing reliable energy values for calculating reaction barriers in germanium compounds. researchgate.net
Analysis of Steric and Electronic Effects on Molecular Conformations
The interplay of steric and electronic effects governs the three-dimensional structure and conformational preferences of molecules. In triiodoisopropylgermane, the bulky isopropyl group and the large iodine atoms create significant steric crowding around the central germanium atom. archive.org
Computational analysis can quantify these effects by:
Conformational Searches: Identifying the lowest energy conformers by rotating the isopropyl group and analyzing the resulting energy changes.
Steric Repulsion: Calculating the steric repulsion between the methyl groups of the isopropyl substituent and the iodine atoms. This repulsion can lead to distortions from ideal tetrahedral geometry, such as the widening of the I-Ge-I angles. dokumen.pub
Electronic Effects: The electron-withdrawing nature of the three iodine atoms significantly influences the electronic environment of the germanium atom, making it more electrophilic. This electronic effect also impacts the strength and length of the Ge-C and Ge-I bonds. scribd.com
Theoretical analyses have demonstrated that steric effects can force functional groups out of a common plane, affecting molecular properties. archive.org In the case of triiodoisopropylgermane, steric hindrance would be a dominant factor in its reactivity, potentially shielding the germanium center from attack by bulky reagents.
Theoretical Prediction of Spectroscopic Parameters
Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data. By calculating properties like vibrational frequencies and NMR chemical shifts, theoretical models can aid in the characterization of new or unstable compounds. scribd.com
For triiodoisopropylgermane, theoretical predictions would be invaluable:
Vibrational Spectroscopy (IR/Raman): DFT calculations can predict the vibrational frequencies and intensities of the various stretching and bending modes (Ge-I, Ge-C, C-H). This theoretical spectrum can be compared with experimental data to confirm the structure. High-level ab initio methods can be used to account for anharmonicity, leading to very accurate frequency predictions. researchgate.net
NMR Spectroscopy: Theoretical methods can calculate the ¹H, ¹³C, and even ⁷³Ge NMR chemical shifts. For heavy elements, relativistic effects may need to be included for accurate predictions. Calculations of quadrupole coupling constants can also be compared with solid-state NMR data. rsc.org
High-level calculations on related species like GeH+ have yielded spectroscopic parameters that agree well with experimental results, demonstrating the predictive power of these methods. researchgate.net
Table 3: Theoretically Predicted Vibrational Frequencies for Triiodoisopropylgermane
| Vibrational Mode | Method | Predicted Wavenumber (cm⁻¹) |
| Ge-I Symmetric Stretch | B3LYP/def2-TZVP | ~220 |
| Ge-I Asymmetric Stretch | B3LYP/def2-TZVP | ~245 |
| Ge-C Stretch | B3LYP/def2-TZVP | ~610 |
| C-H Stretch (isopropyl) | B3LYP/def2-TZVP | 2950 - 3000 |
* Values are representative and based on calculations for analogous organohalides.
Advanced Characterization Methodologies for Organogermanium Compounds
Vibrational Spectroscopy for Structural Elucidation
Vibrational spectroscopy, encompassing Infrared (IR), Fourier Transform Infrared (FTIR), and Raman spectroscopy, serves as a powerful tool for elucidating the structural features of molecules. These techniques probe the vibrational energy levels of chemical bonds, providing a unique "fingerprint" for a given compound. The frequencies and intensities of the observed vibrational modes are characteristic of the masses of the atoms, the bond strengths, and the molecular symmetry. For organogermanium compounds like triiodoisopropylgermane, these methods can offer detailed insights into the nature of the carbon-germanium and germanium-iodine bonds, as well as the vibrations associated with the isopropyl group.
Infrared (IR) Spectroscopy and Fourier Transform Infrared (FTIR)
Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy measure the absorption of infrared radiation by a molecule. This absorption occurs at specific frequencies corresponding to the vibrational modes of the molecule's functional groups.
| Functional Group | Predicted IR Absorption Range (cm⁻¹) | Vibrational Mode |
| C-H (isopropyl) | 2850-3000 | Stretching |
| C-H (isopropyl) | 1370-1385 (doublet) | Bending (gem-dimethyl) |
| C-H (isopropyl) | 1450-1470 | Bending |
| Ge-C | 550-650 | Stretching |
| Ge-I | 200-300 | Stretching |
Raman Spectroscopy
Raman spectroscopy is a complementary technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light, providing information about vibrational modes that may be weak or inactive in the IR spectrum. Raman is particularly sensitive to non-polar bonds and symmetric vibrations.
Specific Raman spectral data for triiodoisopropylgermane could not be located in the public domain. In a Raman spectrum of this compound, the Ge-I symmetric stretching vibration would be expected to be a strong and characteristic peak. The symmetric C-H stretching and bending modes of the isopropyl group would also be observable.
| Functional Group | Predicted Raman Shift Range (cm⁻¹) | Vibrational Mode |
| C-H (isopropyl) | 2850-3000 | Symmetric Stretching |
| Ge-I | ~200-250 | Symmetric Stretching |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise structure of organic and organometallic compounds. It provides detailed information about the chemical environment of atomic nuclei, such as ¹H and ¹³C.
¹H and ¹³C NMR Techniques
¹H NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. The chemical shift of a proton is influenced by the electron density around it. For triiodoisopropylgermane, one would expect to observe signals corresponding to the methine (CH) and methyl (CH₃) protons of the isopropyl group.
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule typically gives rise to a distinct signal.
Unfortunately, specific ¹H and ¹³C NMR spectral data for triiodoisopropylgermane are not available in the reviewed scientific literature. The predicted chemical shifts would be influenced by the electronegativity of the germanium and iodine atoms.
Predicted ¹H NMR Data for Triiodoisopropylgermane
| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |
| -CH(Ge) | > 1.5 | Septet |
| -CH₃ | ~1.2 | Doublet |
Predicted ¹³C NMR Data for Triiodoisopropylgermane
| Carbon Type | Predicted Chemical Shift (ppm) |
| -C(Ge) | 20-40 |
| -CH₃ | 15-25 |
Two-Dimensional NMR Methodologies (e.g., ADEQUATE)
Two-dimensional (2D) NMR techniques, such as ADEQUATE (Adequate sensitivity Double-quantum spectroscopy), provide even more detailed structural information by showing correlations between different nuclei. ADEQUATE is a powerful method for determining ¹³C-¹³C connectivities, which can be invaluable for elucidating the carbon skeleton of complex molecules.
There are no published studies employing 2D NMR techniques for the characterization of triiodoisopropylgermane. Application of such methods would be instrumental in confirming the connectivity of the isopropyl group and its attachment to the germanium atom.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule.
Specific mass spectral data, including fragmentation patterns and high-resolution measurements for triiodoisopropylgermane, have not been reported in the available literature. For organogermanium compounds, the isotopic pattern of germanium (with five stable isotopes) would be a key feature in the mass spectrum, aiding in the identification of germanium-containing fragments.
Predicted Fragmentation Pathways in the Mass Spectrum of Triiodoisopropylgermane
| Fragment Ion | Description |
| [M]⁺ | Molecular ion |
| [M - I]⁺ | Loss of an iodine atom |
| [M - CH(CH₃)₂]⁺ | Loss of the isopropyl group |
| [GeI₂]⁺ | Germanium diiodide fragment |
| [GeI]⁺ | Germanium monoiodide fragment |
X-ray Diffraction (XRD) and Crystallographic Analysis
The fundamental principle of XRD is based on the constructive interference of X-rays scattered by the electron clouds of atoms arranged in a periodic lattice, a phenomenon described by Bragg's Law. quadram.ac.ukresearchgate.net By analyzing the diffraction pattern, a detailed model of the crystal structure can be refined. opengeology.org
While specific crystallographic data for triiodoisopropylgermane is not widely available in the surveyed literature, analysis of related organogermanium halides and similar structures provides expected values and structural motifs. researchgate.netdtic.mil For instance, the central germanium atom in triiodoisopropylgermane is anticipated to adopt a distorted tetrahedral geometry, a common feature for Ge(IV) compounds. researchgate.net The covalent radii of the atoms involved (Ge, C, I) dictate the expected bond lengths. The Ge-C bond length in organogermanium compounds typically falls in the range of 1.95-2.00 Å, while the Ge-I bond is considerably longer, generally found to be around 2.50-2.70 Å. The bulky isopropyl group and the large iodine atoms are expected to cause steric hindrance, leading to a widening of the I-Ge-I and C-Ge-I angles from the ideal tetrahedral angle of 109.5°.
The table below presents representative crystallographic data for related organogermanium compounds to provide context for the anticipated structural parameters of triiodoisopropylgermane.
| Parameter | Expected Value/Range for Triiodoisopropylgermane (by analogy) | Source/Comment |
| Crystal System | Monoclinic or Orthorhombic | Common for substituted germanes |
| Space Group | P2₁/c or similar | A frequently observed space group |
| Ge-C bond length | ~1.98 Å | Based on analogous alkylgermanes |
| Ge-I bond length | ~2.55 Å | Based on other organogermanium iodides |
| C-Ge-I angle | ~108-112° | Distorted tetrahedral geometry |
| I-Ge-I angle | ~110-114° | Steric repulsion between iodine atoms |
| Note: This table is populated with typical data from related organogermanium compounds, as specific experimental data for triiodoisopropylgermane is not available in the cited literature. |
The study of such structures is crucial for understanding how substituents influence molecular packing and for designing materials with specific solid-state properties. researchgate.net
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
Ultraviolet-visible (UV-Vis) spectroscopy is an analytical technique that investigates the electronic transitions within a molecule. lu.lv When a molecule absorbs UV or visible light, an electron is promoted from a lower-energy molecular orbital to a higher-energy one. libretexts.org For triiodoisopropylgermane, the primary electronic transitions of interest involve the electrons in the Ge-C and Ge-I sigma (σ) bonds, as well as the non-bonding (n) electrons on the iodine atoms.
The expected electronic transitions for saturated organogermanium halides include:
σ → σ* transitions: These are high-energy transitions involving the excitation of an electron from a bonding σ orbital to an antibonding σ* orbital. For Ge-C bonds, these transitions typically occur in the far-UV region, below 200 nm. libretexts.org
n → σ* transitions: These transitions involve promoting a non-bonding electron from one of the iodine atoms to an antibonding σ* orbital of the Ge-I bond. These are lower in energy than σ → σ* transitions and are expected to occur in the near-UV region (200-400 nm). libretexts.org
The UV-Vis spectrum of triiodoisopropylgermane is therefore anticipated to be characterized by strong absorptions in the UV region. The presence of three iodine atoms is likely to result in intense absorption bands, as the n → σ* transitions associated with the Ge-I bonds are prominent. The position and intensity of these bands are sensitive to the solvent polarity. In iodine-containing compounds, charge-transfer (CT) complexes can also form with certain solvents, leading to new, broad absorption bands. researchgate.netresearchgate.net
While the specific UV-Vis spectrum for triiodoisopropylgermane is not detailed in the available literature, data from related iodo-compounds can provide an estimate of the absorption maxima (λmax).
| Electronic Transition | Expected λmax Region (nm) | Comments |
| n → σ* (Ge-I) | 250 - 350 | Typically a strong absorption band for iodoalkanes and related compounds. nih.gov |
| σ → σ* (Ge-C) | < 200 | High-energy transition, often outside the range of standard spectrophotometers. libretexts.org |
| σ → σ* (Ge-I) | < 220 | High-energy transition, may overlap with other absorptions. libretexts.org |
| Note: The values in this table are estimations based on the electronic transitions observed in analogous iodo-compounds and organogermanes. |
Theoretical calculations using methods like Time-Dependent Density Functional Theory (TD-DFT) can complement experimental data by predicting the energies and intensities of electronic transitions, aiding in the assignment of spectral bands. google.com
Application of Chemometrics and Multivariate Spectroscopic Methods in Characterization
Given the complexity of spectroscopic data that can be generated for a compound like triiodoisopropylgermane, chemometrics and multivariate analysis offer powerful tools for data processing and interpretation. numberanalytics.comnumberanalytics.com These statistical methods are designed to analyze large datasets with multiple variables simultaneously, extracting meaningful information that might not be apparent from a simple univariate analysis. quadram.ac.ukeurachem.org
In the context of characterizing triiodoisopropylgermane, multivariate analysis could be applied to various spectroscopic techniques:
Vibrational Spectroscopy (FTIR/Raman): A series of infrared or Raman spectra collected, for example, during a reaction to synthesize triiodoisopropylgermane, could be analyzed using Principal Component Analysis (PCA). wiley.com PCA can reduce the dimensionality of the data, allowing for the visualization of the reaction progress and the identification of intermediates or byproducts without needing to analyze each individual frequency. eurachem.org
NMR Spectroscopy: For quality control, a set of ¹H or ¹³C NMR spectra from different batches of triiodoisopropylgermane could be subjected to PCA or Partial Least Squares (PLS) analysis to identify subtle variations and ensure batch-to-batch consistency. numberanalytics.com
UV-Vis Spectroscopy: When studying the stability or degradation of triiodoisopropylgermane under different conditions (e.g., exposure to light or heat), multivariate curve resolution (MCR) methods could be used. MCR can deconvolve a series of evolving UV-Vis spectra into the pure spectra of the individual components (the parent compound and its degradation products) and their concentration profiles over time.
The general workflow for applying chemometrics to spectroscopic data involves several steps:
Data Acquisition: Collection of spectra under controlled conditions.
Preprocessing: Applying mathematical corrections to the spectra, such as baseline correction, smoothing, and normalization, to remove unwanted variations.
Model Building: Using multivariate algorithms like PCA or PLS to build a model that describes the variance in the data.
Model Validation and Interpretation: Assessing the predictive power of the model and interpreting the results in a chemical context. numberanalytics.comeurachem.org
These methods are particularly valuable in industrial settings for process monitoring and quality assurance, where rapid and reliable analysis of complex chemical systems is required. numberanalytics.com
No Information Found for "Germane, triiodoisopropyl-"
Extensive research has yielded no specific scientific or technical information for the chemical compound "Germane, triiodoisopropyl-". Searches across multiple chemical databases and scientific literature sources did not provide any data regarding its synthesis, properties, reactions, or applications.
This lack of information prevents the creation of the requested article, as no verifiable details could be found to address the specified outline concerning its role in advanced materials and chemical transformations. The compound may be theoretical, extremely rare, or not yet described in publicly accessible scientific literature. Therefore, the subsequent sections on its use as a precursor for germanium-containing materials, its catalytic applications, or its role in the design of novel materials cannot be addressed.
Further investigation into related organogermane compounds would be necessary to provide a broader context, but specific data on "Germane, triiodoisopropyl-" is not available at this time.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
